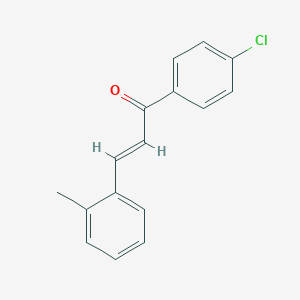

4'-Chloro-2-methylchalcone

Description

Overview of the Chalcone (B49325) Scaffold in Medicinal Chemistry

The chalcone framework is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. ekb.egacs.org Chalcones are naturally occurring precursors to flavonoids and isoflavonoids, which are abundant in many edible plants. bohrium.com The inherent biological activity of natural chalcones has spurred chemists to synthesize a vast number of derivatives. ljmu.ac.uk These synthetic and natural chalcones have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. wisdomlib.orgnih.gov The α,β-unsaturated ketone moiety is a key feature responsible for many of these biological activities, acting as a Michael acceptor in biological systems. acs.org

Rationale for Investigating Halogenated and Methylated Chalcone Derivatives

The introduction of halogen atoms and methyl groups onto the chalcone scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Halogenation, the process of introducing one or more halogen atoms into a compound, can significantly enhance the biological activity of chalcones. nih.gov For instance, chlorinated chalcones have shown improved antimicrobial and anticancer activities compared to their non-halogenated counterparts. nih.govresearchgate.net The presence of a halogen, such as chlorine, can alter the electronic properties of the molecule, influence its ability to cross cell membranes, and affect its binding affinity to biological targets. researchgate.net

Similarly, the addition of a methyl group can impact a molecule's lipophilicity, steric profile, and metabolic stability. Methylation can lead to enhanced biological activity and can also provide insights into the structure-activity relationships (SAR) of chalcone derivatives. For example, studies have shown that the position of the methyl group on the aromatic ring can significantly influence the compound's efficacy. nih.gov

Contextualization of 4'-Chloro-2-methylchalcone within Chalcone Research

This compound is a specific chalcone derivative that incorporates both a chlorine atom and a methyl group on its aromatic rings. nih.gov The chlorine atom is located at the 4'-position of one aromatic ring (Ring A), while the methyl group is at the 2-position of the other aromatic ring (Ring B). This particular substitution pattern makes it a subject of interest in chalcone research. The investigation of this compound and similar derivatives helps to elucidate the combined effects of halogenation and methylation on the biological profile of the chalcone scaffold. Current research on such compounds often focuses on developing efficient synthetic methods, evaluating their biological activities (particularly antimicrobial and anticancer), and understanding the structure-activity relationships to guide the design of more potent and selective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWDRJFOCPFWDQ-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Methylchalcone and Analogous Structures

Claisen-Schmidt Condensation Protocols and Optimizations

The most prevalent and historically significant method for synthesizing chalcones is the Claisen-Schmidt condensation. jchemrev.comchemicalbook.com This reaction, first reported in the 1880s, involves the base- or acid-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen. saudijournals.comwikipedia.org In the specific synthesis of 4'-Chloro-2-methylchalcone, the reactants are 4'-chloroacetophenone (B41964) and 2-methylbenzaldehyde (B42018). vulcanchem.com

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dissolved in an alcoholic solvent like methanol (B129727) or ethanol. nih.govjchemrev.comresearchgate.net The base deprotonates the α-carbon of the 4'-chloroacetophenone, generating an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the 2-methylbenzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone, this compound. scispace.com

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

| Catalyst | Typical Yield | Conditions | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | 90 - 96% | Aqueous/alcoholic solution, room temp. or 50°C | jchemrev.com |

| Potassium Hydroxide (KOH) | 88 - 94% | Alcoholic solution, room temp. | nih.govjchemrev.com |

| Barium Hydroxide (Ba(OH)₂) | 88 - 98% | Aqueous solution | jchemrev.com |

Modern optimizations of the Claisen-Schmidt condensation focus on "green chemistry" principles to reduce waste, shorten reaction times, and improve yields. saudijournals.com These include:

Solvent-free Synthesis: A mechanochemical approach involves grinding the solid reactants (4'-chloroacetophenone and 2-methylbenzaldehyde) with a solid base like NaOH in a mortar and pestle. This method can reduce reaction times and eliminate the need for organic solvents. vulcanchem.com

Microwave-Assisted Synthesis: Microwave irradiation is a widely used technique to accelerate the reaction, often leading to higher yields in significantly shorter time frames compared to conventional heating. jchemrev.comnih.gov

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has also been employed to enhance the Claisen-Schmidt condensation, improving yields and reaction rates. taylorandfrancis.com

Alternative Synthetic Routes to Chalcone Derivatives

While the Claisen-Schmidt condensation is dominant, several other methods have been developed for the synthesis of the chalcone scaffold. jchemrev.comsaudijournals.com These alternatives can be particularly useful when the starting materials are not suitable for condensation or when specific substitution patterns are desired.

Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to form chalcones. One approach involves the carbonylation of a phenyl halide with styrene (B11656) in the presence of carbon monoxide and a palladium catalyst. jchemrev.com Another variation uses the reaction of iodoarenes with Mannich bases, also catalyzed by palladium, to produce chalcones with yields ranging from 24% to 65%. jchemrev.com

Suzuki Reaction: This versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide has been adapted for chalcone synthesis, offering an efficient route to the C6-C3-C6 framework. jchemrev.com

Friedel-Crafts Acylation: Chalcones can be synthesized via the direct acylation of phenols. In this method, the phenol (B47542) forms the A-ring, while the acylating agent provides the B-ring and the three-carbon bridge. saudijournals.com This approach is a powerful tool for constructing the core chalcone structure. jchemrev.com

Wittig Reaction: This method involves the reaction between a stable ylide and an aldehyde to form the α,β-unsaturated system of chalcones. It is particularly valuable for synthesizing compounds with specific stereochemistry. saudijournals.com

Strategies for Selective Substitution and Derivatization at Aromatic Rings

The specific substitution pattern of a chalcone is crucial to its properties. The regioselective introduction of substituents on the aromatic A and B rings is a key aspect of the synthetic strategy.

The introduction of a chlorine atom at the 4'-position of the chalcone is most commonly and efficiently achieved by selecting the appropriately substituted starting material. The synthesis of this compound utilizes 4'-chloroacetophenone as the ketone component. vulcanchem.com This precursor already contains the chlorine atom at the desired para-position of the aromatic ring (designated as the A-ring). This strategy ensures complete regioselectivity, as the position of the halogen is predetermined before the formation of the chalcone backbone. Attempting to directly halogenate the unsubstituted chalcone could lead to a mixture of products and lower selectivity. youtube.com

Similar to the halogen substituent, the 2-methyl group on the B-ring of this compound is introduced by using 2-methylbenzaldehyde as the aldehyde reactant. vulcanchem.com The choice of this starting material dictates the position of the methyl group.

The presence of the methyl group at the ortho-position (2-position) of the B-ring can have steric implications for the reaction. It may influence the conformation of the final chalcone molecule and potentially affect the reaction rate of the condensation compared to an unsubstituted benzaldehyde. However, the Claisen-Schmidt condensation is generally robust enough to accommodate such substitutions, leading to good yields of the desired product.

Spectroscopic and Analytical Characterization Techniques in Chalcone Synthesis

Following synthesis, the identity and purity of this compound must be confirmed through various analytical and spectroscopic techniques. scribd.combohrium.com These methods provide detailed information about the molecular structure and the presence of specific functional groups.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. The spectrum of a chalcone will show a strong, characteristic absorption band for the α,β-unsaturated carbonyl group (C=O stretch), typically in the range of 1650-1680 cm⁻¹. vulcanchem.com Another characteristic peak is the C=C double bond of the enone system, which appears around 1600 cm⁻¹. vulcanchem.comscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for detailed structural elucidation.

¹H NMR: Provides information on the number and environment of protons. The two vinyl protons on the α,β-unsaturated bridge appear as distinct doublets in the downfield region. The aromatic protons of the two substituted rings will show characteristic splitting patterns, and the methyl protons will appear as a singlet in the upfield region.

¹³C NMR: Shows signals for all unique carbon atoms in the molecule. The carbonyl carbon is particularly diagnostic, appearing far downfield. The signals for the aromatic and vinylic carbons can also be assigned to confirm the structure.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, providing confirmation of the molecular formula. The fragmentation pattern can also offer additional structural information.

UV-Visible Spectroscopy: Due to the extensive conjugated system involving the two aromatic rings and the enone bridge, chalcones exhibit strong absorption bands in the UV-Visible region, typically arising from π→π* transitions. vulcanchem.combohrium.com

Table 2: Typical Spectroscopic Data for Chalcone Derivatives

| Technique | Functional Group / Atom | Characteristic Signal/Range | Reference |

|---|---|---|---|

| FT-IR | Carbonyl (C=O) | ~1650-1680 cm⁻¹ | vulcanchem.com |

| FT-IR | Alkene (C=C) | ~1600 cm⁻¹ | vulcanchem.com |

| ¹H NMR | Vinyl Protons (-CH=CH-) | δ 6.5-8.0 ppm (as doublets) | scribd.com |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ > 190 ppm | spectrabase.com |

Structure Activity Relationship Sar Analyses of 4 Chloro 2 Methylchalcone and Its Analogs

Impact of Halogen Substitution on Biological Activities (e.g., Chlorine at 4'-position)

The presence and position of halogen substituents on the aromatic rings of chalcones play a crucial role in modulating their biological activities. The chlorine atom at the 4'-position of the A-ring in 4'-Chloro-2-methylchalcone is a key determinant of its reactivity and biological interactions. vulcanchem.com

Halogen substituents, such as chlorine, can enhance the biological profile of chalcones, including their antimicrobial and acetylcholinesterase (AChE) inhibitory activities. vulcanchem.comnih.gov For instance, chalcones with halogen substituents on the B-ring have demonstrated notable AChE inhibitory activity. This enhancement is attributed to the ability of halogens to form additional hydrogen bonds or engage in dipole-dipole and van der Waals interactions with biological targets. nih.gov

The electronic properties of the halogen are also significant. The electron-withdrawing nature of the chlorine atom in this compound influences the electron distribution across the entire molecule, which can affect its binding affinity to enzymes and receptors. vulcanchem.comsmolecule.com In the context of anticancer activity, the introduction of a chlorine atom can lead to varied effects depending on its position. For example, in a series of 4-aminochalcones, a 3-chlorophenyl derivative was most potent against the MCF-7 breast cancer cell line, while a derivative with chlorine at another position showed better activity against MDA-MB-231 cells. mdpi.com This highlights the sensitivity of biological activity to the precise location of the halogen substituent.

Influence of Methyl Group Position and Aromatic Ring Substitution Patterns on Potency and Selectivity

The methyl group at the ortho (2) position of the B-ring in this compound also significantly contributes to its biological profile. The position of methyl groups and other substituents on the aromatic rings can drastically alter the potency and selectivity of chalcone (B49325) analogs.

Furthermore, the electronic nature of the substituents plays a critical role. Electron-donating groups, such as methoxy (B1213986) groups, on the A-ring of chalcones have been shown to generally increase acetylcholinesterase inhibitory activity. nih.gov Conversely, the impact of substituents on the B-ring can be less predictable, with both electron-donating and electron-withdrawing groups sometimes leading to increased activity, suggesting that factors like lipophilicity can also be important. mdpi.com The combination of an electron-withdrawing chlorine on the A-ring and an electron-donating methyl group on the B-ring in this compound creates a unique electronic landscape that dictates its specific biological interactions. vulcanchem.com

Role of the α,β-Unsaturated Carbonyl System in Bioactivity

The α,β-unsaturated carbonyl system is a defining feature of the chalcone scaffold and is fundamental to its broad spectrum of biological activities. vulcanchem.comresearchgate.net This reactive moiety, also known as an enone, acts as a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules like proteins and enzymes. nih.gov

This reactivity is the basis for many of the observed biological effects of chalcones. researchgate.net The electrophilic nature of the β-carbon in the enone system allows for the formation of covalent bonds with nucleophilic residues, such as the cysteine residues in proteins, leading to the inhibition of their function. researchgate.net This mechanism is implicated in the anticancer and anti-inflammatory properties of many chalcones. nih.gov

Effects of Molecular Hybridization and Conjugation with Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool to enhance the therapeutic potential of chalcones. ijpsr.com This approach aims to create hybrid molecules with improved activity, selectivity, and the ability to overcome drug resistance by interacting with multiple biological targets. ijpsr.comsemanticscholar.org

Chalcone moieties have been successfully hybridized with various other pharmacologically relevant scaffolds. researchgate.net For example, hybrids of 4'-chlorochalcone (B1662104) and the antimalarial drug chloroquine (B1663885) have been synthesized and shown to possess enhanced antimalarial activity against resistant strains of Plasmodium falciparum. mdpi.com Similarly, chalcone-N-aryl piperazine (B1678402) hybrids have demonstrated synergistic anticancer effects. mdpi.com

The rationale behind molecular hybridization is to leverage the distinct properties of each component to create a superior therapeutic agent. nih.gov For instance, combining a chalcone with a moiety known to improve central nervous system penetration could lead to novel treatments for neurodegenerative diseases. nih.gov The development of chalcone-isatin and ferrocene-chalcone hybrids has yielded compounds with a broad range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties, often with synergistic effects. ijpsr.com

Stereochemical Considerations and their Role in Activity (e.g., trans-alkene geometry)

The stereochemistry of the α,β-unsaturated bridge in chalcones is a critical factor influencing their biological activity. Chalcones can exist as either trans (E) or cis (Z) isomers. mdpi.com The trans isomer is generally more stable thermodynamically and is the predominant configuration found in most naturally occurring and synthetic chalcones. mdpi.com

The trans configuration results in a more linear and planar structure, which can facilitate better binding to the active sites of enzymes and receptors. smolecule.commdpi.com The steric hindrance between the carbonyl group and the A-ring in the cis isomer makes it less stable and often less biologically active. mdpi.com

The rigid and well-defined geometry of the trans-alkene is a key feature of the chalcone pharmacophore, influencing how the molecule presents its aromatic rings and their substituents for interaction with biological targets. Any alteration to this geometry can significantly impact the compound's biological profile.

Computational and in Silico Investigations of 4 Chloro 2 Methylchalcone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 4'-Chloro-2-methylchalcone, docking simulations are employed to identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. These simulations calculate the binding affinity, often expressed as a docking score or binding free energy, which helps in ranking potential drug candidates. mdpi.com

Studies on structurally similar chalcones, such as 2'-hydroxy-4-methyl-chalcone, have utilized docking to explore interactions with enzymes like lipoxygenases (LOX). mdpi.com Such analyses reveal that the chalcone (B49325) scaffold fits within the enzyme's active site, forming key interactions with specific amino acid residues. For this compound, the chloro and methyl substitutions are expected to significantly influence these interactions, primarily through hydrophobic and halogen bond interactions. The α,β-unsaturated carbonyl system, a characteristic feature of chalcones, frequently acts as a hydrogen bond acceptor.

The primary interactions governing the binding of chalcone derivatives to protein targets are detailed below.

| Interaction Type | Description | Key Moieties Involved |

| Hydrogen Bonding | Crucial for anchoring the ligand within the binding pocket. | The carbonyl group of the chalcone backbone; hydroxyl or amino residues on the protein. |

| Hydrophobic Interactions | Formed between the aromatic rings of the chalcone and nonpolar residues of the target protein. | Phenyl rings of the chalcone; aliphatic and aromatic amino acid side chains (e.g., Val, Leu, Phe). |

| Halogen Bonding | The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen. | 4'-Chloro group; carbonyl or hydroxyl groups of protein residues. |

| Pi-Pi Stacking | Occurs between the aromatic rings of the chalcone and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. | Phenyl rings A and B of the chalcone; aromatic amino acid side chains. |

These simulations provide a static snapshot of the binding pose, which serves as a foundation for more dynamic computational studies.

Quantum Chemical Studies on Electronic Properties and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. ufc.brkbhgroup.in These studies provide insights into the molecule's intrinsic properties that govern its biological activity.

Key parameters calculated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. kbhgroup.innih.gov A smaller energy gap suggests that the molecule is more reactive and polarizable, which can be crucial for its interaction with biological targets. kbhgroup.in

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. kbhgroup.in These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are vital for understanding non-covalent interactions in ligand-receptor binding. For this compound, the oxygen of the carbonyl group is expected to be a region of high electron density (nucleophilic), while the hydrogen atoms are electron-poor (electrophilic).

The table below lists important parameters derived from quantum chemical calculations for chalcone derivatives.

| Parameter | Significance |

| HOMO Energy | Represents the ability to donate an electron. |

| LUMO Energy | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity, polarizability, and kinetic stability. researchgate.net |

| Mulliken Atomic Charges | Describes the charge distribution on each atom, helping to identify sites for electrostatic interactions. kbhgroup.in |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. kbhgroup.in |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and interaction with polar environments. ufc.br |

These theoretical calculations provide a detailed understanding of the molecule's electronic landscape, complementing experimental findings. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static view of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic perspective, predicting the time-dependent behavior of the ligand-protein complex. mdpi.com For this compound, MD simulations are performed on the docked complex to assess its stability and flexibility within the target's binding site over a specific timescale, often hundreds of nanoseconds. mdpi.comresearchgate.net

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD trajectory over time indicates that the ligand remains securely bound within the active site. mdpi.comresearchgate.net Another important parameter is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of individual amino acid residues in the protein upon ligand binding. researchgate.net

Studies on similar chalcones have demonstrated that these ligands remain stable within the binding cavity of their target enzymes over simulations lasting up to 200 nanoseconds. mdpi.com These simulations also monitor the persistence of crucial intermolecular interactions, such as hydrogen bonds, providing a more accurate picture of the binding event. researchgate.net

| MD Simulation Parameter | Description |

| Root Mean Square Deviation (RMSD) | Assesses the conformational stability of the protein and the ligand over the simulation time. A low and stable RMSD value suggests a stable complex. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, indicating flexible and rigid regions of the protein upon ligand binding. researchgate.net |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure during the simulation. A stable Rg value suggests the protein maintains its folded state. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein, confirming the stability of key interactions. researchgate.net |

MD simulations are thus crucial for validating the results of molecular docking and providing deeper insights into the dynamics of ligand-receptor recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.com For chalcones, QSAR models are developed to predict the activity of new, unsynthesized derivatives based on the properties of known compounds. A QSAR study would typically involve a dataset of chalcones that includes this compound, among others with varied substituents.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., from DFT), steric, hydrophobic, or topological. A statistical method, such as Multiple Linear Regression (MLR), is then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). chemrevlett.com

Successful QSAR models for chalcone derivatives have been developed for various activities, including anticancer and antitubercular effects. mdpi.com These models help identify the key structural features that enhance or diminish activity. For instance, a model might reveal that the presence of a halogen at the 4'-position and a methyl group at the 2-position of the chalcone scaffold positively contributes to the predicted activity against a specific target. This information is invaluable for the rational design of more potent analogues. chemrevlett.com

Virtual Screening and De Novo Drug Design Approaches

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com In the context of this compound, this compound could be part of a virtual library of chalcone derivatives screened against a specific protein target. The screening process often involves high-throughput docking, where each compound in the library is docked into the target's active site and ranked based on its predicted binding affinity. ljmu.ac.uk

This approach has been successfully used to identify novel chalcone inhibitors for various targets, including tubulin and estrogen receptors. mdpi.comljmu.ac.uk The top-ranked compounds, or "hits," from the virtual screen are then selected for experimental validation.

De novo drug design is another in silico approach where novel molecular structures are built from scratch or by combining smaller molecular fragments directly within the binding site of a target protein. mdpi.com Information about the key interactions made by known ligands, such as this compound, can be used to guide the assembly of new chemical entities with potentially improved affinity and selectivity.

Chemoinformatics Tools for Pharmacokinetic Prediction (excluding specific values)

Chemoinformatics employs computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. acs.org For this compound, various online servers and software are used to generate a preliminary pharmacokinetic and safety profile. This in silico assessment is critical for identifying potential liabilities early in the drug discovery process. acs.org

A key part of this analysis is the evaluation of "drug-likeness," often assessed using frameworks like Lipinski's Rule of Five. These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be orally bioavailable. Chalcones are often evaluated for their adherence to these rules. acs.org

Chemoinformatics tools also provide qualitative predictions for a range of other properties, including:

Gastrointestinal Absorption: Predicting whether the compound is likely to be well-absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Assessing the likelihood of the compound crossing into the central nervous system.

Metabolism: Identifying potential interactions with cytochrome P450 (CYP) enzymes, which are key for drug metabolism.

Toxicity: Predicting potential risks such as mutagenicity, cardiotoxicity, or hepatotoxicity. acs.org

These predictions, while not definitive, are crucial for prioritizing compounds and guiding the design of derivatives with more favorable pharmacokinetic profiles. acs.org

Future Research Directions and Translational Perspectives for 4 Chloro 2 Methylchalcone

Rational Design and Synthesis of Advanced 4'-Chloro-2-methylchalcone Derivatives

The foundation of future research on this compound lies in the rational design and synthesis of new derivatives with enhanced efficacy and specificity. vulcanchem.com Medicinal chemists are employing sophisticated computational and synthetic strategies to modify its core structure.

Key Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: A primary focus is on conducting comprehensive SAR studies to understand how specific structural modifications influence biological activity. vulcanchem.com For instance, the introduction of different substituents on the aromatic rings can significantly alter the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacological profile. For example, replacing the chloro group with other halogens or electron-withdrawing groups could modulate the molecule's reactivity and bioavailability. mdpi.com

Molecular Hybridization: This approach involves combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic modes of action. mdpi.com An example of this strategy is the combination of a 4'-chlorochalcone (B1662104) moiety with chloroquine (B1663885), which has shown enhanced antimalarial activity. mdpi.com

Advanced Synthesis Methodologies:

While the Claisen-Schmidt condensation remains a common method for synthesizing chalcones, researchers are exploring more efficient and environmentally friendly techniques. mdpi.comvulcanchem.com These include:

Microwave-assisted synthesis

Ultrasound-assisted synthesis

Green chemistry approaches, such as solvent-free reactions

These advanced methods can lead to higher yields, shorter reaction times, and a reduction in hazardous waste, making the synthesis process more sustainable and cost-effective.

Elucidation of Comprehensive Molecular Mechanisms of Action

A critical area of future investigation is the detailed elucidation of the molecular mechanisms underlying the biological effects of this compound. While chalcones, in general, are known to interact with various cellular targets, the specific pathways modulated by this particular derivative require further exploration. nih.govnih.gov

Potential Molecular Targets and Pathways:

Enzyme Inhibition: Chalcones have been shown to inhibit a variety of enzymes involved in disease pathogenesis. Future studies on this compound could focus on its potential to inhibit key enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and protein kinases. nih.govpreprints.org

Modulation of Signaling Pathways: Research is needed to determine the impact of this compound on crucial cellular signaling pathways, including the NF-κB, STAT3, and Nrf2-ARE pathways, which are often dysregulated in cancer and inflammatory diseases. nih.govljmu.ac.uk

Interaction with the Ubiquitin-Proteasome System (UPS): The UPS is a major regulator of protein degradation and a validated target in cancer therapy. Investigating whether this compound can modulate proteasome activity could reveal new avenues for its application in oncology. nih.gov

Table 1: Potential Molecular Targets for this compound

| Target Class | Specific Example | Potential Therapeutic Application |

| Enzymes | Cyclooxygenase (COX) | Anti-inflammatory |

| Lipoxygenase (LOX) | Anti-inflammatory | |

| Protein Kinases | Anticancer | |

| Signaling Pathways | NF-κB | Anti-inflammatory, Anticancer |

| STAT3 | Anticancer | |

| Nrf2-ARE | Chemoprevention | |

| Protein Degradation | Ubiquitin-Proteasome System | Anticancer |

Exploration of Synergistic Effects in Combination Therapies

The future of cancer treatment and other complex diseases increasingly lies in combination therapies that target multiple pathways simultaneously. researchgate.net Investigating the synergistic effects of this compound with existing therapeutic agents is a promising translational perspective.

The concept of synergy in pharmacology refers to an effect that is greater than the sum of the individual effects of the combined drugs. researchgate.net This can lead to enhanced therapeutic efficacy and potentially reduce drug doses, thereby minimizing side effects. mdpi.com

Potential Combination Strategies:

Combination with Chemotherapeutic Agents: Studies could explore whether this compound can enhance the efficacy of conventional chemotherapy drugs, potentially by sensitizing cancer cells to their cytotoxic effects or overcoming drug resistance mechanisms.

Combination with Targeted Therapies: Combining this compound with targeted drugs that inhibit specific molecular pathways could lead to a more potent and durable therapeutic response.

Combination with Immunotherapies: An emerging area of interest is the potential for small molecules to modulate the tumor microenvironment and enhance the effectiveness of immunotherapies. Research could investigate if this compound can influence immune cell function or cytokine production.

The identification of synergistic drug combinations is a complex process that often involves high-throughput screening and sophisticated data analysis to determine the optimal drug ratios and concentrations. researchgate.netfrontiersin.org

Development of Targeted Delivery Systems for Enhanced Efficacy

A significant challenge in the clinical translation of many promising compounds, including chalcones, is their poor water solubility and potential for off-target effects. vulcanchem.com The development of targeted drug delivery systems can help overcome these limitations by ensuring that the compound reaches its intended site of action at a therapeutic concentration while minimizing systemic exposure.

Advanced Drug Delivery Platforms:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Mannosylated liposomes, for example, have been used to target chlorogenic acid to tumor-associated macrophages, demonstrating the potential for targeted delivery of chalcone-related compounds. nih.gov

Nanoparticles: Polymeric nanoparticles, solid lipid nanoparticles, and other nanocarriers can be engineered to improve the solubility, stability, and bioavailability of this compound. Surface modification of these nanoparticles with targeting ligands can further enhance their accumulation in diseased tissues.

Prodrugs: The design of prodrugs involves chemically modifying the parent compound to improve its pharmacokinetic properties. The prodrug is then converted to the active drug at the target site, often through enzymatic cleavage. mdpi.com

By encapsulating or modifying this compound, these advanced delivery systems can improve its therapeutic index and pave the way for its successful clinical application.

Q & A

Basic: What are the established synthetic routes for 4'-Chloro-2-methylchalcone, and how can reaction conditions be optimized for yield?

The Claisen-Schmidt condensation is a common method for chalcone synthesis. For this compound, a base-mediated reaction between 4-chloroacetophenone and 2-methylbenzaldehyde under alkaline conditions (e.g., NaOH/ethanol) is typical. Optimization involves controlling stoichiometry, temperature (40–60°C), and reaction time (6–12 hours) to avoid side products like dihydrochalcones. Purity is enhanced via recrystallization from ethanol or methanol. Confirm structural integrity using melting point comparison (literature searches via SciFinder Scholar ), NMR (1H/13C), and HPLC (>95% purity) .

Basic: How should researchers validate the purity and structural identity of synthesized this compound?

Use a multi-technique approach:

- Chromatography : HPLC with UV detection (λ ~280–320 nm) to assess purity .

- Spectroscopy : 1H NMR (confirm aromatic protons and α,β-unsaturated ketone protons at δ 7.5–8.5 ppm) and FT-IR (C=O stretch ~1650 cm⁻¹) .

- Melting Point : Cross-reference with literature values (e.g., via SciFinder Scholar) .

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]+ .

Advanced: What mechanistic insights explain the cyclization of this compound to chromene derivatives, and how do catalysts influence product selectivity?

Ortho-hydroxychalcones undergo base-mediated cyclization (e.g., K2CO3/DMF) to form 4H-chromenes via intramolecular nucleophilic attack. For this compound, the electron-withdrawing Cl group stabilizes intermediates, favoring 6-membered ring formation. Catalysts like DMSO/I2 promote electrophilic cyclization, while DMSO/CuCl2 introduces halogenation at the α-position . Computational studies (DFT) can model transition states to predict regioselectivity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability. Standardize protocols:

- Dose-Response Curves : Use consistent concentrations (e.g., 1–100 µM) and controls.

- Cell Lines/Microbial Strains : Reference ATCC/NCTC strains for reproducibility .

- Statistical Analysis : Apply ANOVA with post-hoc tests to validate significance.

- Meta-Analysis : Compare data across studies using platforms like PubMed or Web of Science, noting differences in solvent (DMSO vs. methanol) or incubation times .

Methodological: What are best practices for documenting experimental procedures to ensure reproducibility?

- Detailed Protocols : Specify molar ratios, solvent grades, and equipment (e.g., rotary evaporator settings).

- Characterization Data : Include NMR shifts, HPLC chromatograms, and MS spectra in supplementary materials .

- Negative Results : Report failed attempts (e.g., alternative catalysts or solvents) to guide troubleshooting.

- Ethics Compliance : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data presentation .

Methodological: How can computational modeling enhance the study of this compound’s electronic properties and reactivity?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:

- Electrophilicity : Localize electron-deficient regions (Cl substituent effects) .

- Reaction Pathways : Simulate cyclization or oxidation mechanisms .

- Spectroscopic Correlations : Match computed IR/NMR data with experimental results to validate structures .

Advanced: What strategies mitigate interference in spectroscopic analysis of this compound derivatives?

- Sample Purity : Pre-purify via column chromatography (silica gel, hexane/ethyl acetate).

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid proton exchange artifacts in NMR .

- GC/MS Optimization : Employ SIM mode to target specific ions (e.g., m/z 270 for molecular fragments) .

Methodological: How should researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Analog Library : Synthesize derivatives with varied substituents (e.g., -OCH3, -NO2) at the 2' and 4' positions .

- Biological Assays : Test against standardized targets (e.g., microbial MIC assays, cancer cell lines) .

- Data Correlation : Use QSAR models to link electronic parameters (Hammett σ) with activity trends .

Methodological: What are the ethical and technical considerations for reporting newly synthesized this compound derivatives?

- Novelty Documentation : Provide HRMS, elemental analysis, and X-ray crystallography (if available) .

- Toxicity Data : Include acute toxicity (LD50) or ecotoxicity (e.g., Daphnia magna assays) for environmental impact .

- Dual-Use Compliance : Adhere to chemical weapons conventions if derivatives have potential misuse .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.